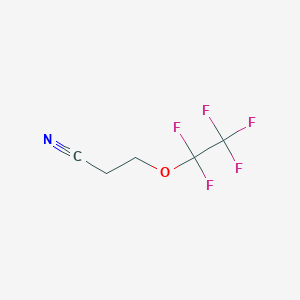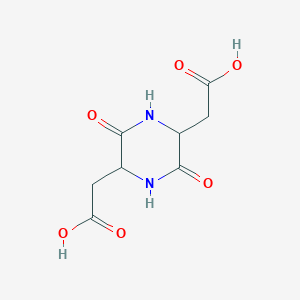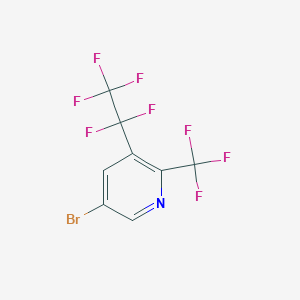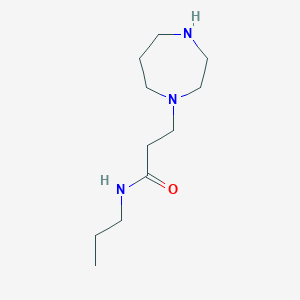
3-(1,4-Diazepan-1-YL)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is a heterocyclic compound that belongs to the diazepine family. Diazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown promise in several areas of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- typically involves the heterocyclization reaction of N-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of a catalyst such as silica sulphuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepine: A core structure in many benzodiazepines and thienodiazepines.
Homopiperazine: A related compound with similar structural features.
1-Boc-hexahydro-1,4-diazepine: A protected form of the compound used in various synthetic applications.
Uniqueness: 1H-1,4-Diazepine-1-propanamide, hexahydro-N-propyl- is unique due to its specific functional groups and the resulting biological activities.
Eigenschaften
CAS-Nummer |
89009-74-5 |
|---|---|
Molekularformel |
C11H23N3O |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
3-(1,4-diazepan-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-5-13-11(15)4-9-14-8-3-6-12-7-10-14/h12H,2-10H2,1H3,(H,13,15) |
InChI-Schlüssel |
ZVYWJRFUEZWXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCN1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


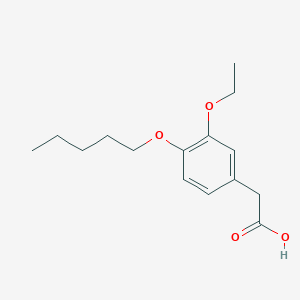

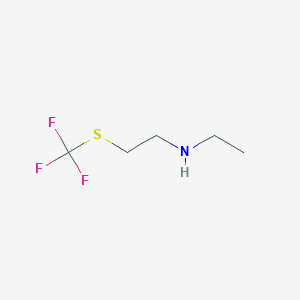
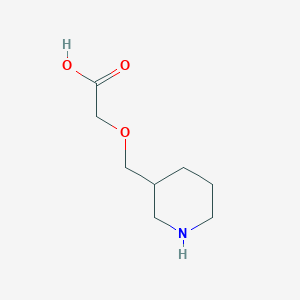
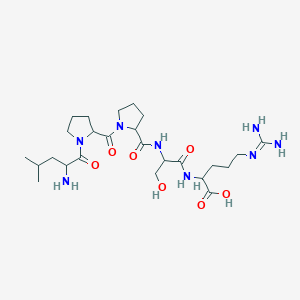
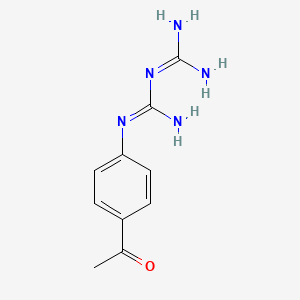
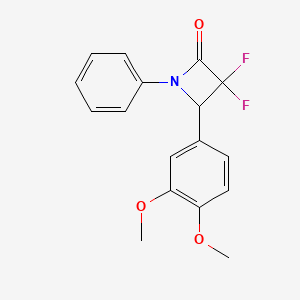
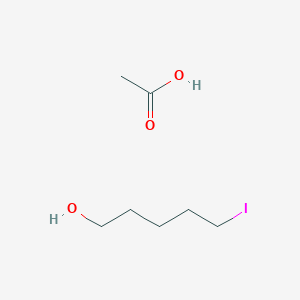
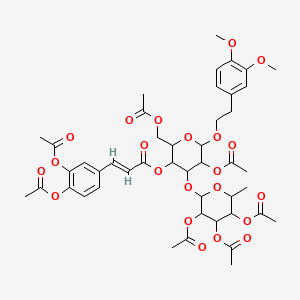
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
